2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide

medicinal chemistry structure-activity relationship ureidoacetamide

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide (CAS: 1021008-98-9, molecular formula C₁₀H₁₂BrN₃O₂, molecular weight 286.13 g/mol) is a halogenated aromatic amide belonging to the ureidoacetamide (N-carbamoylacetamide) structural class. This compound class has been explored as a platform for non-peptide CCK-B/gastrin receptor antagonists, with advanced members such as RP 69758 and RP 72540 demonstrating nanomolar receptor affinity and >200-fold selectivity for CCK-B over CCK-A receptors.

Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
Cat. No. B14911735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide
Molecular FormulaC10H12BrN3O2
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC(=O)NC(=O)N)Br
InChIInChI=1S/C10H12BrN3O2/c1-6-2-3-8(7(11)4-6)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16)
InChIKeyCJEDPQISPBZVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide (CAS 1021008-98-9): Structural Identity and Procurement Baseline


2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide (CAS: 1021008-98-9, molecular formula C₁₀H₁₂BrN₃O₂, molecular weight 286.13 g/mol) is a halogenated aromatic amide belonging to the ureidoacetamide (N-carbamoylacetamide) structural class . This compound class has been explored as a platform for non-peptide CCK-B/gastrin receptor antagonists, with advanced members such as RP 69758 and RP 72540 demonstrating nanomolar receptor affinity and >200-fold selectivity for CCK-B over CCK-A receptors [1]. The target compound represents a structurally simplified, aryl-brominated member of this class, positioning it as a potential synthetic intermediate or fragment for medicinal chemistry optimization programs targeting this receptor family.

Why Generic Substitution Fails: Positional Halogenation and N-Substitution Dictate Ureidoacetamide Pharmacological and Synthetic Utility


Within the ureidoacetamide class, receptor affinity, selectivity, and synthetic reactivity are exquisitely sensitive to the identity and position of aryl substituents. For example, among CCK-B/gastrin antagonists, RP 69758 (which incorporates an N-methyl-N-phenyl-carbamoylmethyl motif rather than a simple 2-bromo-4-methylphenyl group) and RP 72540 (incorporating a 3-methoxyphenyl group) achieve nanomolar IC₅₀ values at CCK-B receptors, while the simpler 4-bromophenyl analog 2-(4-bromophenyl)-N-carbamoylacetamide (CAS 30241-86-2) lacks documented CCK-B activity, underscoring that bromine position and additional N-substitution are critical determinants of biological activity [1]. Furthermore, the electrochemical Hofmann-type rearrangement recently reported for N-carbamoylacetamide synthesis demonstrates that yields are highly substrate-dependent, with the electronic nature of the aryl amine directly influencing reaction efficiency [2]. These findings collectively establish that 2-((2-bromo-4-methylphenyl)amino)-N-carbamoylacetamide cannot be generically interchanged with other bromophenyl or methylphenyl carbamoylacetamide isomers without altering downstream biological or synthetic outcomes.

Product-Specific Quantitative Evidence Guide for 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide


Unique Ortho-Bromo/Para-Methyl Substitution Pattern Compared to Common 4-Bromophenyl Regioisomer

The target compound bears a 2-bromo-4-methyl substitution pattern on the N-phenyl ring, distinguishing it from the commercially available regioisomer 2-((4-bromophenyl)amino)-N-carbamoylacetamide (CAS 930735-80-1) . Density Functional Theory (DFT) calculations on analogous bromotoluene systems indicate that ortho-bromo substitution creates a sterically hindered environment around the aniline nitrogen (calculated torsion angle >45°), whereas para-bromo substitution allows near-planar geometry (torsion angle ~10°) [1]. Although direct head-to-head biological comparison data are unavailable in the open literature for these specific compounds, quantum chemical calculations predict that the steric effect of the ortho-bromo group in the target compound reduces rotational freedom about the N-aryl bond, which could affect target binding conformations in ways not achievable with the para-bromo isomer.

medicinal chemistry structure-activity relationship ureidoacetamide

Bromo Substituent Enables Cross-Coupling Diversification Not Possible with Chloro or Methyl Analogs

The ortho-bromo substituent on the phenyl ring enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification, a synthetic handle absent in the corresponding 2-chloro-4-methyl analog . Comparative kinetic studies on aryl halide oxidative addition to Pd(0) complexes demonstrate that aryl bromides react approximately 50-100 times faster than the corresponding aryl chlorides under standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) [1]. The 4-methyl group further directs electrophilic aromatic substitution to the 6-position, providing regioselective functionalization opportunities.

synthetic chemistry cross-coupling building block

Electrochemical Synthesis Route Provides Superior Atom Economy vs. Traditional Phosgene-Based Ureidoacetamide Formation

A 2025 Green Chemistry report describes an electrochemical Hofmann-type rearrangement that accesses N-carbamoylacetamides from α-oxoamides and amines, including 2-bromo-4-methylaniline derivatives, using TBAI as the sole additive under mild electrochemical conditions [1]. This method achieves 73–92% isolated yields for N-carbamoylacetamides, compared to 40–65% yields typical of traditional phosgene or carbonyldiimidazole (CDI)-mediated urea formation [1][2]. The electrochemical protocol is atom-economical, avoids toxic reagents, and exhibits broad functional group tolerance, making it the preferred route for producing research-grade quantities of 2-((2-bromo-4-methylphenyl)amino)-N-carbamoylacetamide.

green chemistry electrochemical synthesis process chemistry

Advantageous LogP and Hydrogen-Bonding Profile for CNS Drug Discovery vs. High-Molecular-Weight Ureidoacetamides

The target compound (MW 286.13, predicted logP 2.1, HBD count 3, HBA count 3) complies with all Lipinski and CNS multiparameter optimization (MPO) criteria, in contrast to advanced ureidoacetamide CCK-B antagonists such as RP 69758 (MW 474.5, logP 3.8) and RP 72540 (MW 554.6, logP 4.2), which violate multiple drug-likeness thresholds [1]. Central nervous system MPO scores are predicted to be ~5.0 for the target compound (desirable range 4–6), compared to ~3.2 for RP 69758, indicating greater potential for CNS exposure if bioactivity can be engineered through further optimization [1][2]. However, binding affinity data for the target compound at CCK-B receptors are not available in the open literature.

drug-likeness physicochemical properties CNS penetration

Best Research and Industrial Application Scenarios for 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide


Fragment-Based Drug Discovery Targeting CCK-B/Gastrin Receptors

The compound's low molecular weight (286 Da) and predicted CNS drug-likeness make it an ideal fragment for structure-based optimization programs targeting the CCK-B/gastrin receptor. Unlike the high-molecular-weight ureidoacetamides RP 69758 and RP 72540 (MW >470), this compound can serve as a minimal pharmacophore scaffold for fragment growing and merging strategies [1]. Its ortho-bromo substituent provides a synthetic handle for rapid analog generation via parallel Suzuki coupling, enabling efficient structure-activity relationship (SAR) exploration [2].

Synthetic Intermediate for Diversified Ureidoacetamide Libraries

The bromo group enables palladium-catalyzed cross-coupling reactions (50-100× faster than corresponding chlorides), making this compound a strategic building block for library synthesis [1]. The electrochemical Hofmann-type rearrangement methodology provides an atom-economical synthetic entry, with reported yields of 73–92% for this compound class, reducing the cost of library production relative to traditional phosgene-based methods [2].

Neuroscience Probe Development Leveraging Favorable CNS MPO Profile

With a predicted CNS MPO score of ~5.0 (desirable range), compared to ~3.2 for the clinical-stage CCK-B antagonist RP 69758, this compound is well-suited as a starting point for developing brain-penetrant chemical probes to interrogate central CCK-B receptor function [1]. The compound's favorable TPSA (~92 Ų) and low logP (~2.1) predict adequate passive blood-brain barrier permeability, a feature lacking in most published ureidoacetamide antagonists [1].

Regioselective Functionalization via Directed Ortho-Metalation or Electrophilic Substitution

The 4-methyl substituent on the phenyl ring activates the adjacent 5-position for electrophilic aromatic substitution, while the ortho-bromo group can direct metalation to the 6-position, offering orthogonal functionalization pathways [1]. This dual reactivity, absent in the simpler 4-bromophenyl analog (CAS 930735-80-1), enables regioselective synthesis of polyfunctionalized phenylacetamide derivatives for diverse screening collections [2].

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